molecular formula C10H9BrN2O5 B231536 Ethyl {2-bromo-4-nitroanilino}(oxo)acetate

Ethyl {2-bromo-4-nitroanilino}(oxo)acetate

Cat. No. B231536
M. Wt: 317.09 g/mol
InChI Key: KYPTUFDEWHVCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {2-bromo-4-nitroanilino}(oxo)acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the nitroaniline family and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

Ethyl {2-bromo-4-nitroanilino}(oxo)acetate has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent in organic synthesis to prepare a range of compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used as a fluorescent probe to detect metal ions in biological samples. Moreover, it has been used as a starting material for the synthesis of other compounds with potential biological activities.

Mechanism of Action

The mechanism of action of Ethyl {2-bromo-4-nitroanilino}(oxo)acetate is not well understood. However, it is believed to act as an electrophilic reagent, which can react with nucleophiles such as amines and thiols. It has been shown to undergo nucleophilic substitution reactions with various nucleophiles, which can lead to the formation of new compounds with potential biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl {2-bromo-4-nitroanilino}(oxo)acetate have not been extensively studied. However, it has been shown to have some cytotoxicity towards cancer cells. It has also been shown to have some antimicrobial activity against bacteria and fungi. Moreover, it has been used as a fluorescent probe to detect metal ions in biological samples.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl {2-bromo-4-nitroanilino}(oxo)acetate is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods. However, one of the limitations of this compound is its cytotoxicity towards normal cells, which can limit its potential applications. Moreover, its mechanism of action is not well understood, which can make it difficult to predict its biological activities.

Future Directions

There are several future directions for research on Ethyl {2-bromo-4-nitroanilino}(oxo)acetate. One area of research could be to further investigate its mechanism of action and its potential biological activities. Another area of research could be to explore its potential applications as a fluorescent probe for detecting metal ions in biological samples. Moreover, it could be used as a starting material for the synthesis of other compounds with potential biological activities. Finally, it could be used as a reagent in organic synthesis to prepare new compounds with unique properties.

Synthesis Methods

The synthesis of Ethyl {2-bromo-4-nitroanilino}(oxo)acetate involves the reaction of ethyl 2-oxoacetate with 2-bromo-4-nitroaniline in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a nucleophilic substitution reaction. This method has been optimized to provide high yields and purity of the product.

properties

Molecular Formula

C10H9BrN2O5

Molecular Weight

317.09 g/mol

IUPAC Name

ethyl 2-(2-bromo-4-nitroanilino)-2-oxoacetate

InChI

InChI=1S/C10H9BrN2O5/c1-2-18-10(15)9(14)12-8-4-3-6(13(16)17)5-7(8)11/h3-5H,2H2,1H3,(H,12,14)

InChI Key

KYPTUFDEWHVCJO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.